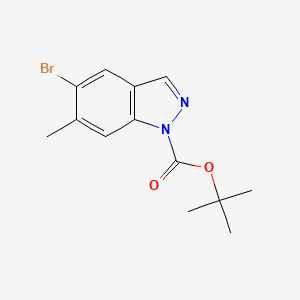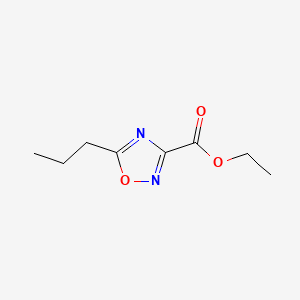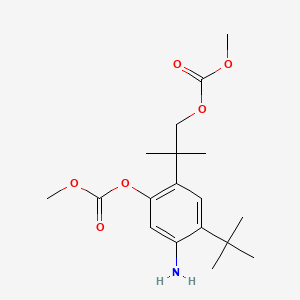
2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and a methoxycarbonyloxy group attached to a phenyl ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate typically involves multiple steps. One common method includes the reaction of 5-amino-4-tert-butyl-2-hydroxybenzoic acid with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxycarbonyloxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyloxy group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group but lacks the complex phenyl structure.
Methyl carbamate: Contains a carbamate group but differs in the overall structure.
Phenyl carbamate: Similar phenyl structure but different functional groups.
Uniqueness
The uniqueness of 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for scientific research.
Properties
CAS No. |
1246213-32-0 |
|---|---|
Molecular Formula |
C18H27NO6 |
Molecular Weight |
353.415 |
IUPAC Name |
[5-amino-4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)phenyl] methyl carbonate |
InChI |
InChI=1S/C18H27NO6/c1-17(2,3)11-8-12(18(4,5)10-24-15(20)22-6)14(9-13(11)19)25-16(21)23-7/h8-9H,10,19H2,1-7H3 |
InChI Key |
GOLUZUQTFXIJMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)COC(=O)OC |
Synonyms |
Carbonic acid, 5-aMino-4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


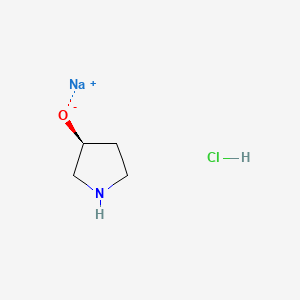
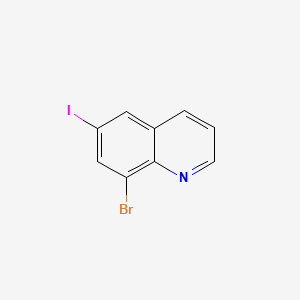
![(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride](/img/structure/B580764.png)
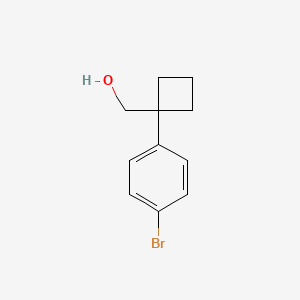
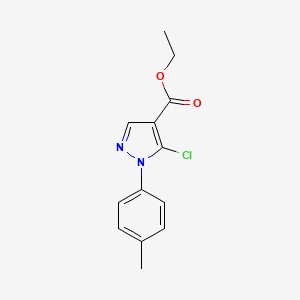
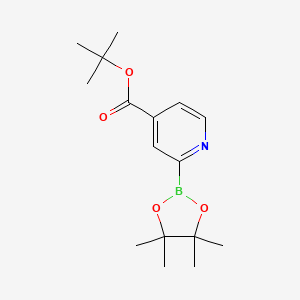
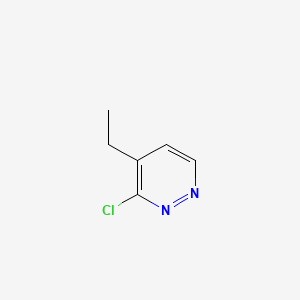
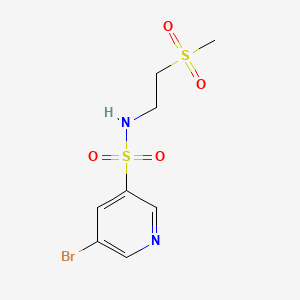
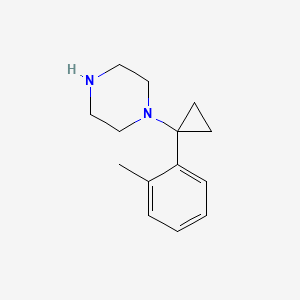

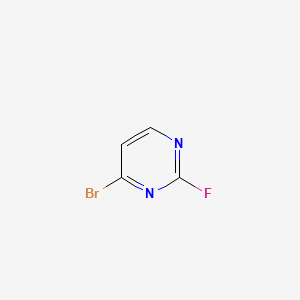
![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)
